Water Glyphosate

Description

Chemical Classification and Environmental Relevance of Glyphosate (B1671968)

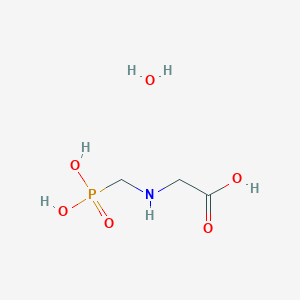

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a weak organic acid classified as a broad-spectrum, post-emergence herbicide. ciafa.org.arnih.gov It is the active ingredient in numerous herbicide formulations, such as Roundup®, and is one of the most widely used agricultural chemicals globally. usgs.govnih.govnih.gov Its primary function is to control a wide variety of annual and perennial weeds, grasses, and broadleaf plants in agriculture, forestry, and urban areas. nih.govnih.gov The development of glyphosate-tolerant genetically modified crops has significantly increased its application and, consequently, the potential for environmental exposure. nih.govmdpi.com

Glyphosate's environmental relevance is underscored by its chemical properties, particularly its high water solubility, which facilitates its transport into aquatic systems. ciafa.org.arolympianwatertesting.com While it is known to bind strongly to soil particles, its widespread and intensive use means it can enter surface waters through various pathways. ciafa.org.arnih.govmultipure.com The presence of glyphosate has been detected in numerous environmental compartments, including soil, surface water, groundwater, and even precipitation, indicating its mobility and persistence under certain conditions. nih.govusgs.gov

Formation and Significance of Aminomethylphosphonic Acid (AMPA) as a Transformation Product

The primary degradation product of glyphosate in soil and water is aminomethylphosphonic acid (AMPA). ciafa.org.armdpi.com This transformation occurs mainly through microbial biodegradation. ciafa.org.argmoevidence.com While glyphosate can also break down into non-toxic products like sarcosine (B1681465) and glycine (B1666218), the pathway leading to AMPA is considered the main route. mdpi.comnih.govnih.govresearchgate.net

AMPA is of significant environmental concern because it is often more persistent than its parent compound, glyphosate. nih.govresearchgate.net Its half-life in soil can range from 76 to 240 days. gmoevidence.comnih.gov Studies have shown AMPA to be 3 to 6 times more resistant to degradation than glyphosate. mdpi.comnih.gov Due to its persistence, AMPA is frequently detected in the environment, sometimes even more often than glyphosate itself. mdpi.comusgs.gov

It is also important to note that glyphosate is not the sole source of AMPA in the environment. AMPA can also be formed from the degradation of organic phosphonates, such as aminopolyphosphonates used in industrial water treatment and as chelating agents in some detergents. mdpi.comgmoevidence.comnih.govresearchgate.net This means that wastewater treatment plants can be a direct source of AMPA, independent of herbicide use. gmoevidence.comnih.gov

Ubiquitous Environmental Presence and Distribution in Aquatic Systems

Glyphosate and AMPA are now ubiquitously present in aquatic systems across the globe. mdpi.comusgs.gov Extensive monitoring has confirmed their frequent detection in a wide array of water bodies, including rivers, streams, ditches, drains, lakes, and wetlands, as well as in groundwater and precipitation. usgs.govgmoevidence.comnih.gov A comprehensive assessment in the United States between 2001 and 2010 found that glyphosate and AMPA are mobile and occur widely, often detected together. usgs.gov In that study, AMPA was detected without glyphosate in 17.9% of samples, while glyphosate was found alone in only 2.3% of cases, highlighting the metabolite's persistence. usgs.gov

Concentrations of these compounds are highly variable depending on the environmental matrix. Studies have consistently found that glyphosate and AMPA tend to adsorb to soil particles and suspended particulate matter (SPM). nih.govnih.govresearchgate.net Consequently, their concentrations are often significantly higher in sediment and SPM compared to the water column. nih.govresearchgate.netnih.gov For instance, one study in a freshwater basin found that levels of glyphosate and AMPA in sediment and SPM were 12 to 20 times higher than those in the water. nih.govnih.gov

The following tables present findings from various research studies on the detection of glyphosate and AMPA in different aquatic environments.

Table 1: Detection Frequency of Glyphosate and AMPA in U.S. Water Resources (2001-2010) Data sourced from a comprehensive assessment of 3,732 water and sediment samples across 38 states. usgs.govgmoevidence.com

| Water Body/Matrix | Glyphosate Detection Frequency (%) | AMPA Detection Frequency (%) |

|---|---|---|

| Large Rivers | 53.1% | 89.3% |

| Ditches/Drains | 70.9% | 80.7% |

| Soil/Sediment | >90% | >90% |

Table 2: Concentration Ranges of Glyphosate and AMPA in Various Aquatic Systems This table compiles data from multiple international studies.

| Location/Study | Matrix | Glyphosate Concentration | AMPA Concentration | Citation |

|---|---|---|---|---|

| Suquía River Basin, Argentina | Water | <LOD - 125.0 µg/L | <LOD - 4.8 µg/L | nih.gov |

| Suquía River Basin, Argentina | Sediment | <LOD - 1882.3 µg/kg | <LOD - 266.1 µg/kg | nih.gov |

| Suquía River Basin, Argentina | Suspended Particulate Matter | <LOD - 1570.7 µg/kg | <LOD - 684.9 µg/kg | nih.gov |

| Agricultural Soils, Argentina | Soil | 35 - 1502 µg/kg | 299 - 2256 µg/kg | researchgate.netresearchgate.net |

| U.S. Large Rivers | Water | Median: 0.03 µg/L; Max: 3.08 µg/L | Median: 0.22 µg/L; Max: 4.43 µg/L | gmoevidence.com |

| New York State, USA | Stormwater Runoff | Geometric Mean: 112 ng/L | Not specified | nih.gov |

| New York State, USA | River Water | Geometric Mean: 10.3 ng/L | Not specified | nih.gov |

Anthropogenic Sources Contributing to Aquatic Contamination

The widespread presence of glyphosate and AMPA in aquatic environments is a direct result of human activities. nih.gov The primary pathways for contamination are linked to both agricultural and urban sources.

Agricultural Runoff: The extensive use of glyphosate in agriculture is a major contributor to water contamination. usgs.govolympianwatertesting.com When rain or irrigation occurs, water flows over treated fields, carrying dissolved glyphosate and glyphosate bound to soil particles into adjacent ditches, streams, and rivers. nih.govolympianwatertesting.commultipure.com This surface runoff is considered a predominant pathway for glyphosate entering surface water. nih.gov

Urban and Industrial Use: Urban areas are another significant source of glyphosate and AMPA in waterways. researchgate.netcapes.gov.br The application of herbicides on hard, impermeable surfaces like streets and pavements leads to rapid runoff during rain events. capes.gov.bralsenvironmental.co.uk Studies have shown that urban runoff can contribute more than half of the glyphosate load in some catchments. capes.gov.br

Spray Drift and Atmospheric Deposition: The application of glyphosate-based herbicides can lead to spray drift, where fine droplets are carried by the wind away from the target area, potentially settling on water bodies. nih.govresearchgate.net Both glyphosate and AMPA have also been detected in precipitation, indicating that they can be transported through the atmosphere and deposited into aquatic ecosystems far from the original application site. usgs.govgmoevidence.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-(phosphonomethylamino)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.H2O/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWUXSHPAXNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Behavior and Transformation of Glyphosate and Ampa in Aquatic Systems

Transport Dynamics in Aqueous Environments

The entry and movement of glyphosate (B1671968) and AMPA into and within aquatic systems are dictated by several physical and hydrological factors.

Surface Runoff and Leaching Pathways

The primary routes for glyphosate and AMPA to enter surface waters are surface runoff and, to a lesser extent, leaching. nih.govmdpi.com Glyphosate has a high water solubility but also a strong tendency to adsorb to soil particles, particularly clays (B1170129) and organic matter. epa.govmdpi.com This adsorption generally limits its downward movement or leaching through the soil profile. mdpi.comepa.gov However, runoff events, especially heavy rainfall occurring shortly after herbicide application, can transport soil particles with adsorbed glyphosate and AMPA into adjacent water bodies. mdpi.comnih.govresearchgate.net

The amount of transport via runoff is influenced by factors such as application rate, soil characteristics, and the intensity and timing of rainfall. nih.govresearchgate.net In soils with low adsorption capacity, such as sandy soils or those with high phosphate (B84403) levels, the potential for both leaching and runoff increases. mdpi.commdpi.com Studies have shown that while glyphosate is often detected in surface waters, its presence in groundwater is significantly lower, underscoring the dominance of runoff as a transport pathway. mdpi.com AMPA, the main metabolite, is often more mobile and persistent than glyphosate and can also be transported to water bodies via the same pathways. mdpi.commdpi.com A flume experiment demonstrated that runoff and eroded sediment accounted for 8% and 10%, respectively, of the total applied glyphosate-equivalent mass after one hour of heavy rainfall. wur.nl

Atmospheric Deposition via Spray Drift

Atmospheric deposition, resulting from spray drift during herbicide application, represents another pathway for glyphosate to enter aquatic environments. alberta.canih.gov During aerial or ground spraying, fine droplets can become airborne and travel considerable distances before being deposited onto land or directly into water bodies. purdue.edu The extent of drift is influenced by application equipment, nozzle type, spray pressure, and meteorological conditions like wind speed. purdue.educambridge.org

Research indicates that glyphosate is transported primarily in association with particulate matter (dust) rather than as a vapor. alberta.ca These particles can be washed out of the atmosphere during rain events, leading to detections in precipitation. alberta.ca One study measured glyphosate deposition rates ranging from <0.001 to 1.51 µg/m²/day in rainfall. alberta.ca Field experiments assessing spray drift from a railway herbicide train showed that spray deposition decreased rapidly with distance, but could still pose a risk to ditches located very close to the sprayed area. nih.gov

Hydrological Dispersion and Downstream Transport

Once in an aquatic system, glyphosate and AMPA are subject to hydrological dispersion, which involves dilution and transport by water movement. uwsp.edu Due to its strong affinity for solids, a significant portion of glyphosate quickly adsorbs to suspended particulate matter and bottom sediments, which then act as the primary sinks and transport vectors for the compound within the river system. nih.govepa.govunlp.edu.ar

Studies have consistently found that concentrations of glyphosate and AMPA are higher in suspended particulate matter and sediment compared to the water column itself. nih.govunlp.edu.arresearchgate.net In one study, 61% of the total measured glyphosate and AMPA was found in sediment, 36% in suspended particulate matter, and only 3% in the water compartment. nih.gov This partitioning means that the downstream transport of these compounds is closely linked to sediment transport dynamics. Over time, these compounds can accumulate in bottom sediments, which can act as a long-term reservoir, releasing glyphosate and AMPA back into the water column under certain conditions. epa.govunlp.edu.ar

Degradation and Attenuation Processes in Water and Sediments

The persistence of glyphosate and AMPA in aquatic systems is determined by the rate of their degradation and removal from the water column. These processes can be either abiotic (non-biological) or biotic (mediated by living organisms).

Abiotic Transformation Stability (Hydrolysis and Photolysis)

Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not considered significant for glyphosate transformation in aquatic environments. orst.eduresearchgate.net

Hydrolysis: Glyphosate is stable to hydrolysis in buffered solutions across a range of environmentally relevant pH levels (pH 3, 6, and 9). orst.edu

Photolysis: Photodegradation of glyphosate in water under natural light conditions is also reported to be insignificant. orst.edu

While direct abiotic degradation is limited, some research has indicated that an abiotic degradation process of glyphosate into AMPA can occur in the presence of certain metals and minerals. researchgate.netnih.govalanplewis.com For instance, studies have shown that interaction with metallic ions in aqueous solution or on metallic surfaces can facilitate the transformation of glyphosate to AMPA. nih.govalanplewis.com The presence of manganese-containing minerals may also contribute to abiotic degradation. researchgate.net

Biotic Degradation Mechanisms (Microbial Processes)

The primary mechanism for the breakdown of glyphosate in aquatic systems is biotic degradation by microorganisms. conicet.gov.armdpi.com Bacteria and fungi in both the water column and, more significantly, in sediments can utilize glyphosate as a source of phosphorus, nitrogen, or carbon. mdpi.commdpi.com

The most common microbial degradation pathway involves the cleavage of the carbon-nitrogen bond by the enzyme glyphosate oxidoreductase, which results in the formation of AMPA and glyoxylate. mdpi.commdpi.com AMPA is typically more persistent and can be more toxic than glyphosate itself. mdpi.comresearchgate.net A second, less common pathway involves the cleavage of the carbon-phosphorus bond, which produces sarcosine (B1681465) and glycine (B1666218). mdpi.comresearchgate.net

The rate of microbial degradation, and thus the half-life of glyphosate, varies widely depending on environmental conditions. Under aerobic conditions, the half-life of glyphosate in water-sediment systems can range from 14 to 518 days. mdpi.com In some cases, the half-life in water has been reported to be as short as a few days to two weeks. epa.govuwsp.edu The degradation of AMPA is generally slower than that of glyphosate, with reported half-lives in soil ranging from 76 to 240 days. nih.govnih.gov

Data on Glyphosate and AMPA in Aquatic Environments

The following tables provide a summary of research findings on the persistence and detection of glyphosate and its primary metabolite, AMPA, in various aquatic matrices.

Table 1: Reported Half-Life of Glyphosate and AMPA in Environmental Compartments

| Compound | Environmental Compartment | Reported Half-Life Range | Source Index |

|---|---|---|---|

| Glyphosate | Water | A few days to 91 days | orst.edu |

| Glyphosate | Water-Sediment Systems (Aerobic) | 14 - 518 days | mdpi.com |

| Glyphosate | Water-Sediment Systems (Anaerobic) | 199 - 208 days | mdpi.com |

| Glyphosate | Seawater (Dark, 31°C) | 315 days | researchgate.net |

| AMPA | Soil | 76 - 240 days | nih.gov |

Table 2: Environmental Concentrations of Glyphosate and AMPA from Field Studies

| Compound | Matrix | Concentration Range | Location/Study Context | Source Index |

|---|---|---|---|---|

| Glyphosate | Surface Water | <LOD to 125.0 µg/L | Freshwater Endorheic Basin | nih.gov |

| AMPA | Surface Water | <LOD to 4.8 µg/L | Freshwater Endorheic Basin | nih.gov |

| Glyphosate | Sediment | <LOD to 1882.3 µg/kg | Freshwater Endorheic Basin | nih.gov |

| AMPA | Sediment | <LOD to 266.1 µg/kg | Freshwater Endorheic Basin | nih.gov |

| Glyphosate | Agricultural Streams (Argentina) | Detected in ~15% of samples | Agricultural Basins | unlp.edu.arresearchgate.net |

| AMPA | Agricultural Streams (Argentina) | Detected in ~12% of samples | Agricultural Basins | unlp.edu.arresearchgate.net |

| Glyphosate | Suspended Particulate Matter (Argentina) | Detected in 67% of samples | Agricultural Basins | unlp.edu.arresearchgate.net |

| AMPA | Stream Sediment (Argentina) | Detected in 88.5% of samples | Agricultural Basins | unlp.edu.arresearchgate.net |

Identification of Key Microbial Organisms Involved

The primary mechanism for the breakdown of glyphosate in the environment is through microbial degradation. conicet.gov.arnih.gov A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of utilizing glyphosate as a source of phosphorus, carbon, or nitrogen. conicet.gov.artandfonline.com

In aquatic systems, cyanobacteria have been noted for their role in glyphosate biodegradation. researchgate.netacademicjournals.org Several bacterial genera are well-documented for their glyphosate-degrading capabilities, including Achromobacter, Agrobacterium, Bacillus, Enterobacter, Ochrobactrum, and Pseudomonas. nih.gov Fungal species, primarily from the genera Aspergillus, Fusarium, Penicillium, and Trichoderma, have also been shown to degrade glyphosate. nih.gov While many microorganisms can break down glyphosate, some studies indicate that fungi may have a slower degradation activity compared to bacteria. conicet.gov.ar The presence of glyphosate in an environment can sometimes lead to an increase in the population of these degrading microbes. nih.govembrapa.br

It is important to note that while microbial degradation is the main pathway, the availability of glyphosate to these microorganisms can be influenced by its tendency to bind to soil and sediment particles. nih.gov

Glyphosate to AMPA Transformation Pathways

The most common pathway for glyphosate degradation by microorganisms involves the cleavage of the carbon-nitrogen (C-N) bond, a process mediated by the enzyme glyphosate oxidoreductase (GOX). academicjournals.orgnih.gov This transformation results in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. academicjournals.orgusda.gov AMPA is the most frequently detected and primary metabolite of glyphosate in the environment. embrapa.brusda.govmdpi.com

Another, less common, degradation pathway involves the enzyme C-P lyase, which breaks the carbon-phosphorus bond in glyphosate to produce sarcosine and phosphate. nih.govusda.gov The prevalence of this pathway can be influenced by the concentration of inorganic phosphate (Pi) in the environment, with its activity sometimes being repressed in the presence of Pi. nih.gov

AMPA Mineralization Pathways

Following its formation, AMPA can be further broken down by microbial activity. nih.gov However, AMPA generally degrades more slowly than glyphosate and can persist in the environment. mdpi.comgmoevidence.com Some bacterial strains, such as certain species of Pseudomonas and Arthrobacter, can utilize AMPA as a sole source of phosphorus. nih.gov The complete mineralization of AMPA ultimately yields inorganic phosphate, ammonium, and carbon dioxide. gmoevidence.com The degradation of AMPA is a critical step in preventing its accumulation as a secondary contaminant in aquatic systems. nih.govnih.gov

Sorption and Desorption Equilibria with Aquatic Sediments and Particulate Matter

Glyphosate exhibits a strong tendency to adsorb to soil and sediment particles, which significantly influences its mobility and persistence in aquatic environments. alsenvironmental.co.ukresearchgate.net This strong binding affinity means that glyphosate is generally considered immobile in soil and its contamination of groundwater is limited. alsenvironmental.co.uk However, it can enter surface waters through erosion, as it is transported with suspended soil particles in runoff. alsenvironmental.co.uk

Once in an aquatic system, a significant portion of glyphosate and AMPA can be found in the sediment and suspended particulate matter. nih.gov One study found that 61% of the total measured glyphosate and AMPA was in the sediment, with 36% in suspended particulate matter and only 3% in the water itself. nih.gov

Influence of Sediment Geochemistry and Ionic Interactions

The sorption of glyphosate and AMPA to sediments is heavily influenced by the geochemical properties of the sediment. Key factors include:

Clay Content and Cation Exchange Capacity (CEC): Soils and sediments with higher clay content and CEC generally show greater sorption of glyphosate. researchgate.netresearchgate.net The phosphonate (B1237965) group of glyphosate can form complexes with polyvalent cations present on the surface of clay minerals. researchgate.net

Metal Oxides: Iron and aluminum oxides in sediments play a crucial role in glyphosate sorption. researchgate.netresearchgate.net

Organic Matter: While historically considered less significant, recent research indicates that soil and sediment organic matter can contribute to glyphosate sorption. researchgate.netconicet.gov.arnih.gov The aromatic content of humic substances, particularly phenolic groups, appears to facilitate this process. nih.gov

pH: The pH of the water and sediment influences the ionic state of glyphosate and the surface charge of sediment particles. researchgate.net An increase in pH can lead to decreased sorption due to greater electrostatic repulsion between the increasingly negatively charged glyphosate molecules and sediment surfaces. researchgate.net

Ionic Interactions: The presence of various cations in the water can affect glyphosate's behavior. For instance, the formation of complexes with metal ions can impact its availability and analytical recovery. nih.govwaters.com

The interaction between these factors determines the extent of sorption and desorption, thereby controlling the concentration of glyphosate and AMPA in the water column and their availability for microbial degradation. researchgate.net

Environmental Persistence and Half-Life Variability in Aquatic Compartments

The persistence of glyphosate and AMPA in aquatic environments is highly variable and depends on a multitude of factors, including microbial activity, sorption to sediment, light conditions, and temperature. nih.govresearchgate.net

The half-life of a substance is the time it takes for its concentration to be reduced by half. In aquatic systems, the reported half-life of glyphosate can range from a few days to several months. gmoevidence.comnih.gov

Key findings on the half-life of glyphosate and AMPA include:

The aquatic half-life of glyphosate has been reported to range from 2 to 91 days. gmoevidence.comnih.gov

In aerobic water-sediment systems, the half-life of glyphosate can range from 14 to 518 days, while in anaerobic conditions, it can be as long as 199 to 208 days. mdpi.comepa.gov

Studies in seawater have shown that glyphosate's half-life can be significantly extended in dark conditions, reaching up to 267 days at 25°C and 315 days at 31°C. researchgate.netuq.edu.au

AMPA is generally more persistent than glyphosate, with a reported soil half-life of 60 to 240 days. gmoevidence.comnih.gov Its aquatic half-life is often comparable to or longer than that of glyphosate. gmoevidence.comresearchgate.net

This variability underscores the complex interplay of environmental factors that dictate the fate of glyphosate and AMPA in water.

Interactive Data Table: Half-Life of Glyphosate and AMPA in Aquatic Environments

| Compound | Aquatic System | Half-Life (Days) | Conditions | Source(s) |

| Glyphosate | General Aquatic | 2 - 91 | - | gmoevidence.comnih.gov |

| Glyphosate | Water-Sediment | 14 - 518 | Aerobic | mdpi.com |

| Glyphosate | Water-Sediment | 199 - 208 | Anaerobic | mdpi.comepa.gov |

| Glyphosate | Seawater | 47 | Low-light, 25°C | researchgate.netuq.edu.au |

| Glyphosate | Seawater | 267 | Dark, 25°C | researchgate.netuq.edu.au |

| Glyphosate | Seawater | 315 | Dark, 31°C | researchgate.netuq.edu.au |

| AMPA | Soil (influences aquatic runoff) | 60 - 240 | - | gmoevidence.comnih.gov |

Analytical Methodologies for Glyphosate and Ampa Quantification in Water Matrices

Challenges in Trace Level Analysis of Polar Organophosphorus Compounds

Analyzing polar organophosphorus compounds like glyphosate (B1671968) and AMPA at trace levels in water presents several difficulties. Their high solubility in water and chelating nature require complex analytical methods alsenvironmental.co.uk. The zwitterionic and highly polar properties of glyphosate and AMPA make traditional pesticide analysis methods, which are often designed for less polar compounds, unsuitable for their trace analysis in natural waters nih.govmdpi.com. Additionally, glyphosate can complex with cationic species such as Ca²⁺ and Mg²⁺ in hard water, which can affect analytical response nih.gov. The lack of strong chromophore or fluorophore groups in their structure also makes direct detection challenging, necessitating derivatization or the use of highly sensitive detectors mdpi.comscielo.brbibliotekanauki.pl. Furthermore, matrix interferences from co-extracted contaminants in water samples can affect the analysis gov.bc.ca.

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are widely used for the separation and detection of glyphosate and AMPA in water matrices. Given the polar nature of these compounds, liquid chromatography methods are generally preferred over gas chromatography edpsciences.org.

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a common technique for glyphosate and AMPA analysis. Due to their poor retention on typical reversed-phase columns, derivatization is often employed to make them less polar or detectable by conventional detectors lcms.czmdpi.com.

Post-Column Derivatization and Fluorescence Detection

Post-column derivatization with fluorescence detection has been a quantitative method of choice for glyphosate and AMPA in the past alsenvironmental.co.uk. This technique involves separating the analytes on the column and then reacting them with a fluorogenic reagent after they elute but before they reach the detector thermofisher.comunb.br. Reagents such as o-phthalaldehyde (B127526) (OPA) combined with a thiol (e.g., 2-mercaptoethanol) or ninhydrin (B49086) have been used for post-column derivatization edpsciences.orgmedcraveonline.com. The US EPA established Method 547 for glyphosate in drinking water using direct aqueous injection HPLC with post-column derivatization and fluorescence detection thermofisher.com.

Ultraviolet (UV) Detection Approaches

While glyphosate and AMPA lack strong UV chromophores, UV detection coupled with HPLC is possible, typically after derivatization to introduce a UV-absorbing moiety mdpi.comdigitellinc.com. For instance, derivatization with dinitrofluorobenzene (DNFB) can form derivatives detectable by HPLC/UV gov.bc.ca. Another common derivatizing agent for both UV and fluorescence detection is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of glyphosate and AMPA scielo.bralsenvironmental.co.ukedpsciences.orgmdpi.com. This pre-column derivatization yields fluorescent and UV-absorbing derivatives, allowing for detection by fluorescence or UV detectors edpsciences.orgmdpi.com. A method involving pre-column derivatization with FMOC-Cl followed by HPLC-UV detection has been developed and validated for determining glyphosate and AMPA in various matrices, including water, with detection at 240 nm mdpi.comunito.it.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of glyphosate and AMPA, offering high sensitivity and selectivity, often without the need for derivatization embrapa.brnih.govchromatographyonline.comshimadzu.com. The zwitterionic and polar nature of these compounds, however, still presents challenges for chromatographic retention on standard reversed-phase columns lcms.cznih.gov. Mixed-mode columns, such as reversed-phase and weak anion-exchange, have been successfully used for the separation of glyphosate and AMPA in LC-MS/MS methods nih.gov. The addition of EDTA to water samples has been shown to increase the response of both glyphosate and AMPA in mass spectrometry, likely by reducing ionization suppression caused by metal ions nih.gov. LC-MS/MS methods have achieved low limits of quantification (LLOQs) for glyphosate and AMPA in water, with reported values as low as 0.03 µg/L chromatographyonline.com. Some LC-MS/MS methods involve a derivatization step, such as with FMOC-Cl, prior to analysis shimadzu.com. Others utilize techniques like lyophilization for sample concentration before direct injection into the LC-MS/MS system embrapa.br.

Table 1: Example LC-MS/MS Performance Data for Glyphosate and AMPA in Water

| Analyte | Matrix | Derivatization | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Glyphosate | Hard Water | No | 0.23 | - | - | nih.gov |

| AMPA | Hard Water | No | 0.30 | - | - | nih.gov |

| Glyphosate | Mineral Water | No | - | 0.03 | 85-115 | chromatographyonline.com |

| AMPA | Mineral Water | No | - | 0.03 | 85-115 | chromatographyonline.com |

| Glyphosate | Tap Water | FMOC-Cl | - | 0.2 | 91 | shimadzu.com |

| AMPA | Tap Water | FMOC-Cl | - | 0.2 | 89 | shimadzu.com |

| Glyphosate | Surface/Groundwater | No (Lyophilization) | - | 0.0025 | - | embrapa.br |

| AMPA | Surface/Groundwater | No (Lyophilization) | - | 0.0025 | - | embrapa.br |

| Glyphosate | High-ionic strength | No (IC-MS/MS) | 0.252 | - | 82.1 | thermofisher.com |

| AMPA | High-ionic strength | No (IC-MS/MS) | 0.313 | - | 97.2 | thermofisher.com |

Gas Chromatography (GC) Based Methods

Gas chromatography (GC) can be used for glyphosate and AMPA analysis, but it typically requires derivatization to convert these polar, low-volatility compounds into more volatile derivatives bibliotekanauki.plsigmaaldrich.com. Derivatization with reagents such as trifluoroethanol (TFE) and trifluoroacetic anhydride (B1165640) (TFAA) has been employed for GC analysis coupled with detectors like electron-capture detection (ECD) or nitrogen-phosphorus detection (NPD) medcraveonline.comresearchgate.net. GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) can also be used after appropriate derivatization mdpi.comnih.gov. While GC methods can be sensitive, the derivatization step adds complexity and can introduce artifacts or contamination sigmaaldrich.com.

Derivatization Strategies for Enhanced Detectability and Volatility

Derivatization is a chemical process that modifies the analyte to improve its analytical properties, such as detectability or volatility, making it amenable to certain detection techniques like gas chromatography (GC) or enhancing detection in liquid chromatography (LC) by introducing a chromophore or fluorophore. scielo.brscielo.br For Glyphosate and AMPA, derivatization is frequently employed, particularly when using detection methods like UV-Vis or fluorescence detection, or for GC-MS analysis. scielo.brmdpi.comscielo.br

Chemical Derivatization Agents

Several chemical agents are used for the derivatization of Glyphosate and AMPA, primarily targeting their amine and phosphonic acid groups. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). scielo.brmdpi.comlcms.czscielo.brnih.govacs.orgwaters.com FMOC-Cl reacts with the primary and secondary amine groups of Glyphosate and AMPA, forming derivatives that are more amenable to reversed-phase liquid chromatography and can be detected by UV or fluorescence detectors. scielo.brmdpi.comlcms.czscielo.brnih.gov

Other derivatization approaches include the use of reagents that introduce volatility for GC analysis, such as trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE). medcraveonline.com These reactions convert Glyphosate to derivatives suitable for GC-MS. medcraveonline.com

The choice of derivatization agent and protocol can significantly impact the efficiency, sensitivity, and reproducibility of the analysis. Factors such as reaction time, temperature, pH, and the presence of interfering substances in the water matrix must be carefully controlled and optimized. lcms.czscielo.brnih.govacs.orgcloudfront.net

Alternative Analytical Approaches

Beyond traditional chromatographic methods often coupled with derivatization, several alternative analytical approaches have been explored for the determination of Glyphosate and AMPA in water. These methods often offer advantages in terms of speed, cost, or on-site applicability. frontiersin.orgmdpi.comazonano.commdpi.com

Immunoanalytical Techniques

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between antibodies and the target analyte for detection and quantification. mdpi.comresearchgate.net These methods can be highly sensitive and allow for the analysis of multiple samples relatively quickly. mdpi.com Immunoassays for Glyphosate have been developed, and some are designed to be selective for Glyphosate and not inhibited by AMPA. mdpi.comresearchgate.net While immunoanalytical techniques can be used for screening water samples, they may require validation with confirmatory methods like LC-MS/MS for precise quantification due to potential cross-reactivity or matrix effects. researchgate.net

Electrochemical and Biosensor Development

Electrochemical sensors and biosensors offer promising avenues for the rapid, on-site detection of Glyphosate in water. frontiersin.orgmdpi.comazonano.commdpi.comnih.gov These methods typically rely on measuring changes in electrical signals resulting from the interaction of the analyte with a recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. frontiersin.orgmdpi.comazonano.comnih.gov

Graphene-based electrochemical sensors have shown potential for sensitive Glyphosate detection in water samples, with some studies reporting low detection limits. frontiersin.orgmdpi.com Biosensors utilizing enzymes like glycine (B1666218) oxidase have also been developed, offering selectivity for Glyphosate. frontiersin.orgazonano.com Despite the potential, the poor electroactivity of Glyphosate can pose a challenge, often requiring electrode modification or indirect detection mechanisms. mdpi.commdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in a capillary tube filled with an electrolyte solution. CE can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry. nih.govresearchgate.netresearchgate.netcapes.gov.brscielo.br

CE has been applied to the analysis of Glyphosate and AMPA in water. nih.govresearchgate.netresearchgate.netcapes.gov.brscielo.br Some CE methods for these compounds involve electrochemiluminescence (ECL) detection, offering good sensitivity. nih.govcapes.gov.br Derivatization, such as with phenylisothiocyanate or FMOC-Cl, can also be used in conjunction with CE and UV detection to improve detectability. researchgate.net While CE can provide efficient separation, achieving sufficient sensitivity for trace levels of Glyphosate and AMPA in complex water matrices may require online preconcentration steps. researchgate.net

Sample Preparation and Cleanup Protocols for Aquatic Samples

Effective sample preparation and cleanup are critical steps in the analysis of Glyphosate and AMPA in water matrices due to the potential for matrix effects and the typically low concentrations of these compounds. alsenvironmental.co.uklcms.czresearchgate.net Water samples can contain various dissolved substances, suspended solids, and organic matter that can interfere with the analytical measurement.

Common sample preparation techniques for water samples containing Glyphosate and AMPA include filtration to remove particulate matter and solid-phase extraction (SPE) for preconcentration and cleanup. alsenvironmental.co.uklcms.czresearchgate.net SPE utilizes solid sorbents to retain the analytes while allowing the water matrix to pass through, followed by elution of the concentrated analytes with a suitable solvent. alsenvironmental.co.ukresearchgate.net Anion-exchange resins are often used as SPE sorbents for Glyphosate and AMPA due to their acidic functional groups. researchgate.net

Other cleanup strategies may involve liquid-liquid extraction or techniques aimed at removing specific interfering substances. ipp.pt The choice of sample preparation protocol depends on the water matrix (e.g., drinking water, surface water, groundwater), the expected concentration range of the analytes, and the chosen analytical technique. lcms.czscielo.brstate.gov Acidification of water samples to a pH range of 3 to 4 using diluted sulfuric acid is sometimes performed during sample collection to help preserve the sample and release any bound analytes. state.gov

Interactive Data Tables:

While creating truly interactive tables in this text-based format is not possible, the following table summarizes some reported analytical parameters for different methods:

| Analytical Technique | Derivatization Agent | Detection Method | Matrix | LOD ((\mu)g/L) | LOQ ((\mu)g/L) | Reference |

| CE | None | ECL | Water | 60 | 4040 | nih.govcapes.gov.br |

| CE | Phenylisothiocyanate | UV | Surface Water | 5 | 20 | researchgate.net |

| Capillary Ion Chromatography | None | Conductivity | Water | 7.5 | 25 | scielo.br |

| HPLC | FMOC-Cl | DAD | Water | 24 | N/A | researchgate.net |

| HPLC-MS/MS | FMOC-Cl | MS/MS | Water | < 0.005 | < 0.005 | alsenvironmental.co.uk |

| Electrochemical Sensor | None (Gold electrode) | CV | Drinking Water | N/A | N/A | mdpi.com |

| Electrochemical Biosensor | Enzyme (GlyOx) | Amperometry | River Water | 336 | N/A | azonano.com |

| Immunoassay (ELFIA) | On-line | Fluorescence | Surface Water | 0.09 | N/A | mdpi.com |

Note: LOD and LOQ values can vary significantly depending on the specific method implementation, matrix, and instrumentation.

Method Validation and Performance Characteristics, including Limits of Detection and Quantification

Method validation is a critical process in analytical chemistry to ensure that a method is fit for its intended purpose, providing evidence of its reliability and performance characteristics waters.comwaters.com. For the quantification of glyphosate and AMPA in water, key validation parameters typically assessed include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, and sensitivity, which is often described by the limits of detection (LOD) and limits of quantification (LOQ) fimek.edu.rsnih.govmdpi.comrsc.orgmdpi.com.

Due to their highly polar nature, low volatility, and lack of strong chromophores, glyphosate and AMPA often require derivatization before chromatographic analysis, particularly when using techniques like HPLC with fluorescence detection or certain mass spectrometry methods alsenvironmental.co.ukedpsciences.orgwaters.com. Common derivatization reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to make the analytes less polar, facilitating their extraction and chromatographic separation alsenvironmental.co.ukedpsciences.orgwaters.commdpi.com.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely preferred technique for the determination of glyphosate and AMPA in water due to its sensitivity and selectivity waters.comfimek.edu.rsbibliotekanauki.pl. Many validated LC-MS/MS methods involve a derivatization step followed by solid-phase extraction (SPE) for sample enrichment and cleanup alsenvironmental.co.ukwaters.com. However, some direct injection LC-MS/MS methods have also been developed to simplify sample preparation waters.comnih.gov.

Performance Characteristics and Research Findings:

Research studies highlight various performance characteristics achieved by validated methods for glyphosate and AMPA analysis in water:

Linearity: Methods are typically validated over a specific concentration range, demonstrating a linear relationship between analyte concentration and detector response. For instance, one LC-MS/MS method showed good linearity for glyphosate and AMPA in the range of 0.01 to 0.1 µg/L with correlation coefficients (R²) greater than 0.99 fimek.edu.rs. Another method using capillary ion chromatography demonstrated linearity for glyphosate and AMPA from 25 to 500 µg/L with R² > 0.998 amazonaws.comscielo.br. UPLC-MS/MS methods have shown linearity in ranges such as 1.0 to 200 µg/L rsc.org.

Accuracy and Recovery: Method accuracy is assessed through recovery studies, where blank water samples are spiked with known concentrations of glyphosate and AMPA. Acceptable recovery rates typically fall within a specified range, such as 70-120% according to guidelines like SANTE/11312/2021 fimek.edu.rsscielo.br. Validated methods have reported recoveries within or close to this range. For example, a validated LC-MS/MS method reported recoveries between 70% and 120% fimek.edu.rs. Another study using capillary ion chromatography showed recoveries ranging from 94% to 105% for glyphosate and 79% to 113% for AMPA amazonaws.comscielo.br. Recoveries between 94.9% and 118.1% were reported for a UPLC-MS/MS method using DLLME rsc.org.

Precision: Precision, indicating the reproducibility of results, is evaluated through repeatability (intra-laboratory) and reproducibility (inter-laboratory or within-laboratory) studies, often expressed as relative standard deviation (RSD) nih.govmdpi.comrsc.org. Validated methods aim for RSD values below a certain threshold, commonly 20% fimek.edu.rsmdpi.com. Studies have reported good precision, with RSD values often below 10% or 20% fimek.edu.rsmdpi.comrsc.orgamazonaws.com. For instance, a capillary ion chromatography method showed RSD less than 10% amazonaws.comscielo.br, while a UPLC-MS/MS method reported repeatability RSD between 2.7% and 9.1% and within-laboratory reproducibility RSD between 3.4% and 14.3% rsc.org.

Selectivity: Method selectivity ensures that the method accurately measures the target analytes (glyphosate and AMPA) without significant interference from other compounds present in the water matrix nih.govscielo.br. This is often demonstrated by analyzing blank samples and showing no significant peaks at the retention times of the analytes scielo.br. Matrix effects, which can either suppress or enhance the analytical signal, are also evaluated during validation amazonaws.comscielo.br. Studies have shown that matrix effects can be within acceptable levels for certain methods embrapa.br.

Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD and LOQ are crucial parameters indicating the sensitivity of the method – the lowest concentrations that can be reliably detected and quantified, respectively fimek.edu.rsnih.gov. These limits vary depending on the analytical technique, sample preparation method, and the specific water matrix. Various validated methods have achieved low LODs and LOQs for glyphosate and AMPA in water matrices, often below the regulatory limits set for drinking water in many regions (e.g., 0.1 µg/L in the EU) alsenvironmental.co.ukedpsciences.orgscielo.brlcms.cz.

Here is a summary of reported LOD and LOQ values from various studies:

| Method Type | Sample Preparation | Analyte | LOD (µg/L) | LOQ (µg/L) | Reference |

| LC-MS/MS | Derivatization (FMOC) | Glyphosate | - | 0.01 | fimek.edu.rs |

| AMPA | - | 0.01 | fimek.edu.rs | ||

| LC-MS/MS | SPE, Derivatization (FMOC) | Glyphosate | <0.005 | <0.005 | alsenvironmental.co.uk |

| AMPA | <0.005 | <0.005 | alsenvironmental.co.uk | ||

| LC-MS/MS | - | Glyphosate | 0.25 | 0.5 | bibliotekanauki.plnih.gov |

| AMPA | 0.25 | 0.5 | bibliotekanauki.plnih.gov | ||

| UPLC-MS/MS | - | Glyphosate | 0.1 | 0.5 | bibliotekanauki.pl |

| Capillary Ion Chromatography | Direct Injection | Glyphosate | 7.5 | 25 | amazonaws.comscielo.br |

| AMPA | 7.5 | 25 | amazonaws.comscielo.br | ||

| HPLC-Fluorescence Detection | Pre-column Derivatization (FMOC-Cl) | Glyphosate | 0.04 | 0.06 | edpsciences.org |

| AMPA | 0.01 | 0.04 | edpsciences.org | ||

| UPLC-MS/MS | In situ derivatization, DLLME | Glyphosate | 0.35 | 1.0 | rsc.org |

| AMPA | 0.10 | 1.0 | rsc.org | ||

| LC-MS/MS | Direct Injection | Glyphosate | 0.01 | 0.01 | waters.com |

| AMPA | 0.01 | 0.01 | waters.com |

Note: LOD and LOQ values can vary between studies due to differences in methodology, instrumentation, and matrix effects.

Detailed research findings often include chromatograms illustrating the separation and detection of glyphosate and AMPA, calibration curves demonstrating linearity, and tables summarizing recovery and precision data at different spiking levels alsenvironmental.co.ukfimek.edu.rsperlan.com.pl. For example, studies provide chromatograms showing clear peaks for glyphosate and AMPA at low concentrations fimek.edu.rsperlan.com.pl. Data tables detail the percentage recovery and relative standard deviation obtained during validation experiments, providing quantitative evidence of method performance fimek.edu.rsrsc.orgamazonaws.comscielo.br.

Method validation according to guidelines such as SANTE/11312/2021 is crucial for ensuring the quality and reliability of analytical results for glyphosate and AMPA in water fimek.edu.rsmdpi.com. The validated methods, particularly those employing LC-MS/MS, demonstrate the capability to quantify these compounds at the trace levels required for environmental monitoring and regulatory compliance.

Remediation and Treatment Strategies for Glyphosate and Ampa in Contaminated Water

Conventional Water Treatment Processes for Removal

Conventional water treatment processes are the standard methods employed in most municipal water treatment plants. Their effectiveness in removing glyphosate (B1671968) and AMPA can be variable, depending on the specific technology and operational parameters.

Filtration technologies are a cornerstone of conventional water treatment, physically removing suspended particles from water. Their efficacy in removing dissolved compounds like glyphosate and AMPA is largely dependent on biodegradation and adsorption processes.

Sand Filtration: Slow sand filtration can provide significant removal of glyphosate and AMPA, primarily through biodegradation by microorganisms that colonize the filter media. The efficiency of this process is influenced by factors such as temperature, pH, organic carbon availability, and microbial activity. tandfonline.comresearchgate.net In some cases, pilot-scale sand filters have demonstrated inconsistent but potential removal of AMPA when augmented with specific AMPA-degrading bacteria. cranfield.ac.uk

Bank Filtration: This process involves the passage of surface water through riverbanks to abstraction wells. During this passage, a combination of physical filtration, adsorption, and biodegradation contributes to the removal of contaminants. Biodegradation and adsorption are considered highly effective mechanisms for removing both glyphosate and AMPA during bank filtration. researchgate.net The long residence times associated with bank filtration allow for significant microbial degradation of these compounds.

Interactive Data Table: Efficacy of Filtration Technologies

| Treatment Method | Target Compound | Removal Efficiency (%) | Key Mechanisms | Influencing Factors |

| Sand Filtration | Glyphosate & AMPA | Variable, can be significant | Biodegradation, Adsorption | Temperature, pH, Microbial Activity |

| Bank Filtration | Glyphosate & AMPA | High | Biodegradation, Adsorption | Residence Time, Soil Composition |

Oxidation processes are employed in water treatment to disinfect water and degrade organic contaminants. Both chlorination and ozonation have demonstrated high effectiveness in degrading glyphosate and AMPA. researchgate.netiwaponline.com

Chlorination: The use of chlorine is a common disinfection method in water treatment. Studies have shown that chlorination is highly effective in degrading both glyphosate and its main degradation products. nih.govresearchgate.net The reaction kinetics are rapid, with glyphosate expected to degrade in a fraction of a second under typical industrial aqueous chlorination conditions. nih.gov The efficiency of chlorination is dependent on factors such as temperature, pH, and chlorine concentration. researchgate.net It is important to note that the chlorination of glyphosate can lead to the formation of disinfection by-products. nih.gov

Ozonation: Ozonation is a powerful oxidation process that has been shown to be very effective in breaking down glyphosate and AMPA. researchgate.netiwaponline.com The degradation of glyphosate by ozone can be achieved through direct oxidation by ozone molecules or indirect oxidation by hydroxyl radicals, which are highly reactive. researchgate.netresearchgate.net The efficiency of ozonation is influenced by pH, with higher degradation rates observed under basic conditions. researchgate.net Ozonation at a pH of 10 has been shown to result in the maximum mineralization of glyphosate, with a half-life of just 1.8 minutes. nih.gov The combination of ozone with hydrogen peroxide (H₂O₂) can achieve high removal efficiencies for both glyphosate (99%) and AMPA (85%) in a very short time. researchgate.net

Interactive Data Table: Efficacy of Conventional Oxidation Processes

| Treatment Method | Target Compound | Removal Efficiency (%) | Key Mechanisms | Influencing Factors |

| Chlorination | Glyphosate & AMPA | High | Oxidation | Temperature, pH, Chlorine Dose |

| Ozonation | Glyphosate & AMPA | >90% | Direct and Indirect Oxidation | pH, Ozone Dose, H₂O₂ Addition |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants. AOPs are generally more effective than conventional oxidation processes for the complete mineralization of glyphosate and AMPA to harmless substances like carbon dioxide, water, and phosphate (B84403). nih.gov

Photocatalysis: This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Photocatalysis has been shown to be effective in degrading glyphosate. For instance, a 99% photodegradation efficiency of a 15 mg L⁻¹ commercial glyphosate solution was achieved after 5 hours of irradiation at pH 3.0 with a TiO₂/biochar composite dosage of 10 g L⁻¹. mdpi.com However, the mineralization efficiency can be lower than the degradation efficiency, indicating the formation of intermediate products like AMPA. mdpi.com Complete degradation of AMPA can be achieved with longer reaction times. tu.ac.th The half-life for glyphosate degradation using a UV/TiO₂ process has been reported to be 6.2 minutes. tandfonline.com

Photo-Electrocatalysis: This is an enhanced AOP that combines photocatalysis with an electrochemical process. The application of an electrical potential to the photocatalyst can improve the separation of photogenerated electron-hole pairs, thereby increasing the efficiency of hydroxyl radical production and the degradation of pollutants.

Electrochemical oxidation is an AOP that utilizes an electric current to drive the oxidation of pollutants. This can occur directly at the anode surface or indirectly through the generation of reactive oxygen species. The choice of anode material is crucial for the efficiency of the process. nih.gov Boron-doped diamond (BDD) and Ti₄O₇ are examples of anode materials that have shown high efficiency for glyphosate degradation. nih.gov

Under acidic conditions (pH=3), electrochemical oxidation can be enhanced. A current density of 14 mA cm⁻² has been shown to achieve complete glyphosate removal with 77.8% mineralization. nih.gov Another study found that with a current intensity of 4.77 A and a treatment time of 173 minutes, glyphosate concentration could be reduced from 16.9 mg L⁻¹ to 0.6 mg L⁻¹, achieving a removal efficiency of 95 ± 16%. A new electrochemical method using an electrodeposited thin film of birnessite has also been shown to be effective for the mineralization of AMPA under soft conditions (room temperature and free pH). advanceseng.com

Fenton Process: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is most effective under acidic conditions (typically around pH 3). An electro-Fenton system, which electrochemically generates H₂O₂ and regenerates Fe²⁺, has demonstrated a maximal removal percentage of glyphosate of 91.91% within 40 minutes at pH 3, a current density of 10 mA cm⁻², and a Fe²⁺ concentration of 0.1 mM. nih.gov In this process, 81.65% of the glyphosate was mineralized. nih.gov

Photo-Fenton Process: The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with UV or visible light. This irradiation promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which allows for the catalytic use of iron and the generation of additional hydroxyl radicals. The solar photo-Fenton-like (SPF-like) process, using low concentrations of Fe(III) (0.6–2 mg L⁻¹) at pH 2.8, can degrade a 1 mg L⁻¹ glyphosate solution in 2 to 6 hours. researchgate.net For the more persistent AMPA, the solar photo-Fenton (SPF) process, using Fe(II), is required for its near-total removal. researchgate.net Under optimal conditions, SPF-like and SPF treatments have led to 70% and 80% mineralization, respectively. researchgate.net

Interactive Data Table: Efficacy of Advanced Oxidation Processes

| Treatment Method | Target Compound | Removal/Degradation Efficiency (%) | Key Mechanisms | Influencing Factors |

| Photocatalysis (UV/TiO₂) | Glyphosate | Up to 99% | Hydroxyl Radical Oxidation | pH, Catalyst Dose, Irradiation Time |

| Electrochemical Oxidation | Glyphosate & AMPA | Up to 95% | Direct/Indirect Anodic Oxidation | Anode Material, pH, Current Density |

| Fenton Process | Glyphosate | ~92% | Hydroxyl Radical Oxidation | pH, Fe²⁺ Dose, H₂O₂ Dose |

| Photo-Fenton Process | Glyphosate & AMPA | High (up to 80% mineralization) | Enhanced Hydroxyl Radical Oxidation | pH, Iron Dose, H₂O₂ Dose, Light Intensity |

Bioremediation Approaches for Aquatic Environments

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. For glyphosate contamination in water, this approach is considered a cost-effective and reliable alternative to conventional physicochemical methods. mdpi.com Microbial degradation is recognized as the most significant pathway for the breakdown of glyphosate in the environment. researchgate.net Various microorganisms, including bacteria and fungi, can utilize glyphosate as a source of essential nutrients like phosphorus, nitrogen, and carbon, thereby transforming it into other compounds. mdpi.commdpi.com

Engineered systems, such as bioreactors, provide controlled environments to optimize the conditions for microbial degradation of contaminants. These systems allow for the management of parameters like pH, temperature, and nutrient availability to enhance the efficiency of glyphosate and aminomethylphosphonic acid (AMPA) removal from water. The use of microbial degraders in such controlled settings represents a robust and effective tool for bioremediation. nih.gov

Bacteria are the most extensively studied microorganisms for glyphosate biodegradation, with numerous strains demonstrating high removal efficiencies. mdpi.commdpi.com The degradation in bacteria typically follows two primary metabolic pathways:

The AMPA Pathway : Mediated by the enzyme glyphosate oxidoreductase (GOX), this pathway involves the cleavage of a carbon-nitrogen (C-N) bond to produce AMPA and glyoxylate. researchgate.netmdpi.com

The C-P Lyase Pathway : This pathway involves the enzyme C-P lyase, which cleaves the carbon-phosphorus bond directly to yield sarcosine (B1681465) and inorganic phosphate. mdpi.commdpi.com

Many bacterial genera, including Pseudomonas, Bacillus, Ochrobactrum, and Arthrobacter, have been identified as potent glyphosate degraders. mdpi.commdpi.com Studies have shown that bacterial degradation efficiencies can be very high, often ranging between 90% and 100% under laboratory conditions. mdpi.com For instance, the strain Bacillus subtilis Bs-15 has demonstrated the ability to degrade approximately 65% of a 10,000 mg/L glyphosate solution under optimal conditions. scispace.com

| Bacterial Strain | Initial Glyphosate Concentration | Degradation Efficiency | Time (Days) | Source |

|---|---|---|---|---|

| Serratia liquefaciens (WAG11) | 100 mg/kg | 100% | 28 | frontiersin.org |

| Serratia liquefaciens (WAG11) | 200 mg/kg | 36.7% | 28 | frontiersin.org |

| Enterobacter cloacae (WAG5) | 100 mg/kg | 98% | 28 | frontiersin.org |

| Pseudomonas aeruginosa (WAG4) | 100 mg/kg | 97% | 28 | frontiersin.org |

| Bacillus subtilis Bs-15 | 10,000 mg/L | ~65% | - | scispace.com |

Fungi have also been identified as effective agents for glyphosate bioremediation, with genera such as Aspergillus, Penicillium, and Trichoderma showing significant degradation capabilities. mdpi.comnih.gov Fungal degradation can proceed through both the AMPA and sarcosine pathways. scielo.br For example, Aspergillus oryzae has been shown to metabolize AMPA further into methylamine and other simpler products. nih.gov While promising, reported glyphosate biodegradation efficiencies for fungi are generally lower than those for bacteria, typically falling below 90%. mdpi.com

| Fungal Strain | Degradation Efficiency | Time (Days) | Source |

|---|---|---|---|

| Purpureocillium lilacinum | 80% | - | nih.gov |

| Penicillium 4A21 | 42.72% | 14 | scielo.brscielo.br |

| Aspergillus 2B112 | 36.48% | 14 | scielo.brscielo.br |

| Penicillium 2A31 | 34.91% | 14 | scielo.brscielo.br |

Microbial Degradation in Engineered Systems

Integrated and Hybrid Treatment Systems

To overcome the limitations of single-process treatments, integrated and hybrid systems that combine biological and physicochemical methods are gaining attention. mdpi.com These approaches can enhance removal efficiency and address recalcitrant compounds.

One prominent example is the Membrane Bioreactor (MBR), which integrates biological degradation using activated sludge with membrane filtration (e.g., microfiltration or ultrafiltration). sigmadafclarifiers.compcimembranes.com This combination allows for a much higher concentration of biomass within the reactor compared to conventional systems, leading to higher performance in eliminating organic matter. sigmadafclarifiers.com MBRs produce a consistently high-quality effluent suitable for reuse and have a smaller physical footprint, making them an efficient technology for wastewater treatment. sigmadafclarifiers.compath2o.com

Hybrid systems may also pair chemical oxidation with biodegradation. Processes like ozonation can effectively break down glyphosate. researchgate.net A combined approach where ozonation is used as a pre-treatment can break down complex, less-bioavailable pollutants into simpler forms that are more easily degraded by microorganisms. nih.govresearchgate.net This sequential treatment can significantly increase the degradation of various pollutants compared to biodegradation alone. nih.gov The combination of ozone (O3) and hydrogen peroxide (H2O2) has been reported to achieve high removal efficiencies for both glyphosate (99%) and AMPA (85%) in short reaction times. researchgate.net

Technological Feasibility and Identification of Research Gaps in Remediation

Bioremediation is widely considered a technologically feasible, low-cost, and environmentally sustainable strategy for managing glyphosate-polluted environments. mdpi.com However, several challenges and research gaps must be addressed to move from successful laboratory studies to effective, large-scale field applications.

A significant challenge is the persistence of the primary metabolite, AMPA, which can be a source of secondary contamination. mdpi.comnih.gov In many cases, AMPA is more resistant to degradation than the parent glyphosate compound.

Key research gaps that have been identified include:

Need for In Situ Studies : The majority of research on microbial degradation of glyphosate has been conducted under controlled laboratory conditions. There is a critical need for more in situ studies to assess the performance of these microorganisms in real-world contaminated water bodies and soil. mdpi.com

Limited Fungal and Algal Research : While bacteria are the most studied group, the full potential of fungi and algae in glyphosate biodegradation remains less explored. mdpi.com Further research is needed to identify more species and better understand their degradation mechanisms.

Incomplete Understanding of Metabolic Pathways : While the main degradation pathways are known, the specific enzymes and metabolic processes, particularly in fungi, have not been fully described. mdpi.com A deeper understanding could lead to the optimization of bioremediation processes.

Scalability and Cost-Effectiveness : While considered low-cost, challenges related to the large-scale implementation of bioremediation technologies, including adapting to variable environmental conditions, need to be overcome for biotechnology to be a sustainably applied. mdpi.com

Impact of Commercial Formulations : The effect of adjuvants and other substances present in commercial herbicide formulations on the efficiency of microbial degradation requires more detailed investigation. mdpi.com

Addressing these gaps through continued research is essential for the development and optimization of effective and sustainable bioremediation technologies for water contaminated with glyphosate and AMPA. mdpi.com

Environmental Monitoring and Occurrence of Glyphosate and Ampa in Water Bodies

Geographic Distribution and Concentration Levels in Surface Water Systems

Monitoring data from various regions indicates the widespread occurrence of glyphosate (B1671968) and AMPA in surface water systems. The detection frequency and concentration levels can vary significantly depending on geographic location, land use within the watershed, and temporal factors. researchgate.netgmoevidence.com

Rivers, Streams, and Lakes

Glyphosate and AMPA are frequently detected in rivers and streams, particularly in areas with significant agricultural activity. A study in the U.S. found glyphosate detected at least once in 66 out of 70 streams and rivers sampled across various land-use settings. AMPA was detected even more frequently. usgs.gov In large rivers in the U.S., glyphosate was detected in 53.1% of samples, with a median concentration of 0.03 µg/L and a maximum of 3.08 µg/L. AMPA was detected in 89.3% of samples, with a median concentration of 0.22 µg/L and a maximum of 4.43 µg/L. gmoevidence.com In Switzerland, median concentrations of glyphosate and AMPA in stream water samples in the Zurich area were 0.11 µg/L and 0.20 µg/L, respectively. nih.gov

Lakes, ponds, and wetlands generally show lower detection frequencies compared to rivers and streams. researchgate.netgmoevidence.com In the U.S., glyphosate and AMPA were detected less frequently in lakes, ponds, and wetlands. gmoevidence.com However, studies in specific lake systems, such as Lake Greifensee in Switzerland, have shown seasonal variations in glyphosate and AMPA concentrations, with increases observed in the epilimnion during certain periods. acs.org

Urban and Agricultural Waterways

Both urban and agricultural waterways are susceptible to contamination by glyphosate and AMPA. Agricultural runoff is a significant source, particularly after rainfall events following application. cdnsciencepub.commdpi.com In urban areas, non-agricultural uses, such as weed control on hard surfaces and in residential areas, contribute to their presence in waterways through stormwater runoff. nih.govscholaris.ca Studies in urban streams and wetlands in Melbourne, Australia, showed high detection frequencies for both glyphosate and AMPA, significantly higher than in rural streams. nih.govresearchgate.net For instance, glyphosate was detected in 79% of urban stream samples and 77% of wetland samples, compared to only 4% in rural streams. AMPA detection rates were even higher in urban settings (97% in urban streams, 91% in wetlands) compared to rural streams (6%). nih.govresearchgate.net Ditches and drains also show high detection frequencies for glyphosate and AMPA. researchgate.netgmoevidence.com

Presence and Dynamics in Groundwater Resources

While glyphosate is often considered to have low mobility in soil due to its strong adsorption characteristics, it and AMPA are detected in groundwater. gmoevidence.comcdnsciencepub.comwho.int The detection frequency in groundwater is generally lower than in surface water, but contamination has been observed in several countries, with some cases exceeding regulatory standards. glyphosate.eucdnsciencepub.commdpi.com

Factors influencing the presence of glyphosate and AMPA in groundwater include soil properties (e.g., macropores), groundwater depth, and rainfall patterns. cdnsciencepub.com Preferential flow through well-structured soils can facilitate transport to groundwater. cdnsciencepub.com Heavy rainfall shortly after application poses a high risk of transport. cdnsciencepub.com

Studies have reported varying detection rates and concentrations in groundwater. In the U.S., glyphosate was detected in 6% of groundwater samples and AMPA in 14% in a large-scale assessment. researchgate.net In Portugal, glyphosate was detected in 14% of groundwater samples, with 10% exceeding the quality standard of 0.1 µg/L. AMPA was detected in 5% of samples. mdpi.com

The presence of AMPA in groundwater is not solely due to glyphosate degradation, as it can also originate from other sources like amino polyphosphates. cdnsciencepub.commdpi.comdiva-portal.org AMPA generally exhibits higher mobility and slower degradation rates than glyphosate, which can lead to its more frequent detection and sometimes higher concentrations in groundwater compared to the parent compound. mdpi.compan-europe.info

Temporal Variations in Glyphosate and AMPA Concentrations

Concentrations of glyphosate and AMPA in water bodies exhibit temporal variations influenced by application timing, weather conditions, and hydrological processes. cdnsciencepub.comcore.ac.uk

Seasonal Profiles and Event-Based Fluctuations

Seasonal patterns in glyphosate and AMPA concentrations are commonly observed, often correlating with periods of herbicide application. In agricultural areas, concentrations in surface water tend to be higher during and after the main application seasons, often in spring and summer, particularly following rainfall events that cause runoff. core.ac.ukresearchgate.netresearchgate.net For example, in a study in Argentina, glyphosate and AMPA levels in surface water peaked during spring, attributed to intense precipitation increasing flush from agricultural lands. core.ac.uk In Switzerland, seasonal dynamics were observed in a lake, with epilimnion concentrations of glyphosate and AMPA increasing from March to July and then sharply declining. acs.org

Event-based fluctuations, particularly those driven by rainfall and subsequent runoff, play a crucial role in the transport of glyphosate and AMPA to surface waters. cdnsciencepub.commdpi.comresearchgate.net High concentrations can be detected in runoff and stream water shortly after application and rainfall events. pan-europe.inforesearchgate.net

Sources and Pathways in Water Contamination Based on Monitoring Data

Monitoring data highlights several key sources and pathways of glyphosate and AMPA contamination in water bodies.

Agricultural Runoff: A primary source, especially in rural areas, where rainfall events transport glyphosate and AMPA from treated fields into nearby surface waters. cdnsciencepub.commdpi.comresearchgate.net

Urban and Non-Agricultural Use: Application in urban areas, on roadsides, railways, and in residential settings contributes to contamination through stormwater runoff. nih.govscholaris.ca

Atmospheric Deposition: Glyphosate and AMPA have been detected in precipitation, indicating atmospheric transport as a potential pathway. researchgate.netgmoevidence.com

Wastewater Treatment Plants (WWTPs): Treated wastewater can be a source of both glyphosate and, notably, AMPA, which can originate from sources other than glyphosate and may not be fully removed during treatment processes. researchgate.netacs.orgresearchgate.net

Leaching: While generally considered low, leaching through soil can contribute to groundwater contamination, particularly in certain soil types and under specific hydrological conditions. cdnsciencepub.commdpi.comresearchgate.net

Direct Application: Direct application near aquatic environments can lead to immediate contamination. who.int

Monitoring data on the ratio of AMPA to glyphosate can provide insights into the sources and fate of these compounds. A high AMPA/glyphosate ratio can indicate degradation of the parent compound, a longer residence time in the environment, or contributions from non-glyphosate sources of AMPA. mdpi.comdiva-portal.orgresearchgate.net

Data Tables

Table 1: Summary of Glyphosate and AMPA Detection in U.S. Water Bodies (2001-2010) researchgate.netgmoevidence.com

| Water Body Type | Glyphosate Detection Frequency (%) | AMPA Detection Frequency (%) | Median Glyphosate (µg/L) | Maximum Glyphosate (µg/L) | Median AMPA (µg/L) | Maximum AMPA (µg/L) |

| Large Rivers | 53.1 | 89.3 | 0.03 | 3.08 | 0.22 | 4.43 |

| Streams | 51 | 70 | - | - | - | - |

| Ditches and Drains | 70.9 | 80.7 | 0.20 | 427 | 0.43 | 397 |

| Lakes | 22 | 22 | - | - | - | - |

| Wetlands | 38 | 32 | - | - | - | - |

| Groundwater | 6 | 14 | - | - | - | - |

| Precipitation | 71 | 72 | - | - | - | - |

| WWTP Outfalls | 9 | 82 | - | - | - | - |

Note: Data compiled from a study covering 2001-2010 in the U.S. researchgate.netgmoevidence.com. Specific median/maximum values were not available for all water body types in the provided text.

Table 2: Glyphosate and AMPA Detection in Urban vs. Rural Streams in Melbourne, Australia (2017-2018) nih.govresearchgate.net

| Water Body Type | Glyphosate Detection Frequency (%) | AMPA Detection Frequency (%) |

| Urban Streams | 79 | 97 |

| Urban Wetlands | 77 | 91 |

| Rural Streams | 4 | 6 |

Contributions from Agricultural Runoff and Leaching

Agricultural activities represent a significant source of glyphosate and AMPA in water bodies. Applied to crops and fields, glyphosate can be transported to surface waters through runoff, particularly during rainfall events. alsenvironmental.co.ukwho.intresearchgate.netsci-hub.red Glyphosate strongly adsorbs to soil particles, and its movement to surface water is often associated with soil erosion. alsenvironmental.co.ukwho.int While strong adsorption generally limits leaching to groundwater, limited leaching can occur, especially after high rainfall or through macropores in the soil profile. alsenvironmental.co.uksci-hub.redmdpi.com Studies have shown that the leaching of glyphosate and AMPA can be event-driven, with the first rainfall after application playing a significant role in their movement through soil. mdpi.com The degradation of glyphosate in soil by microbes produces AMPA, which can also be transported via runoff and leaching. alsenvironmental.co.ukwho.intumweltprobenbank.de

Research findings highlight the connection between agricultural land use and the presence of these compounds in nearby waters. For instance, studies in agricultural basins in China detected glyphosate and AMPA in surface water samples, with model results suggesting that erosion primarily carried these compounds to surface water. sci-hub.red Maximum concentrations in agricultural surface water have been reported to range widely. sci-hub.red

Contributions from Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are another notable source of glyphosate and AMPA contamination in surface waters, particularly in urban areas. vermont.govresearchgate.netnih.gov Glyphosate is used in urban settings for weed control along pavements, streets, and other hard surfaces, and runoff from these areas can enter sewage systems. alsenvironmental.co.uk AMPA can also be formed from the degradation of other aminophosphonates present in detergents, which enter wastewater streams. health.state.mn.uswikipedia.org

Studies monitoring WWTPs have detected glyphosate and AMPA in both influent and effluent. Research in Australia found glyphosate in all influent samples from 22 WWTPs, with concentrations ranging significantly. nih.govuq.edu.au Glyphosate was also present in a high percentage of treated effluent samples, albeit at generally lower concentrations than in influent. nih.govuq.edu.au AMPA was also detected in both influent and effluent samples. nih.govuq.edu.au The removal efficiency of glyphosate in WWTPs can vary depending on the treatment process, with tertiary treatment showing higher removal rates compared to primary treatment. nih.govuq.edu.au However, complete mineralization of glyphosate by conventional wastewater treatment is challenging due to its chemical stability. researchgate.net The discharge of treated effluent from WWTPs can contribute to the concentrations of glyphosate and AMPA in receiving streams. vermont.govresearchgate.net

Data on concentrations in WWTPs:

| Location (Study) | Sample Type | Glyphosate Concentration Range (µg/L) | Glyphosate Mean Concentration (µg/L) | AMPA Concentration Range (µg/L) | AMPA Mean Concentration (µg/L) |

| Australia (22 WWTPs) nih.govuq.edu.au | Influent | 0.37 - 370 | 22 ± 76 | 1.4 ± 5.2 | |

| Australia (22 WWTPs) nih.govuq.edu.au | Effluent | 2.1 ± 3.1 | Not specified | ||

| Austria (3 WWTPs) nih.gov | Effluent | 0.5 - 2 | Not specified | 4 - 14 | Not specified |

Monitored Concentrations in Relation to Environmental Quality Standards and Regulatory Guidelines

Monitored concentrations of glyphosate and AMPA in water bodies are often compared against established environmental quality standards (EQS) and regulatory guidelines to assess potential environmental risks and the suitability of water for various uses, including drinking water.

Regulatory bodies worldwide have established guidelines for glyphosate in water. The European Union directive on the quality of water intended for human consumption sets a maximal acceptable concentration of 0.1 µg/L for individual pesticides and their metabolites, with the sum of all pesticides and metabolites not exceeding 0.5 µg/L. alsenvironmental.co.ukpan-europe.info The U.S. Environmental Protection Agency (EPA) has a permitted level for glyphosate in water set at 700 µg/L. researchgate.net In Canada, the maximum acceptable concentration (MAC) for glyphosate in drinking water is 0.28 mg/L (280 µg/L). canada.ca

Despite these guidelines, studies indicate that monitored concentrations of glyphosate and AMPA in surface waters frequently exceed the stringent EU drinking water standard of 0.1 µg/L. researchgate.netpan-europe.infopan-europe.info For example, a study in the Orge watershed in France found that glyphosate and AMPA concentrations in rivers usually exceeded this standard. researchgate.net A water sampling exercise across 12 EU countries detected glyphosate and/or AMPA in a high percentage of freshwater samples, with some samples exceeding the 0.1 µg/L drinking water safety limit. pan-europe.infopan-europe.info Some samples showed concentrations significantly higher than this limit. pan-europe.info

AMPA is not always considered a relevant metabolite for drinking water regulations at the EU level, although some countries apply the 0.1 µg/L limit for AMPA in drinking water. pan-europe.info While AMPA is often detected more frequently than glyphosate in water bodies, its concentrations can vary. vermont.gov